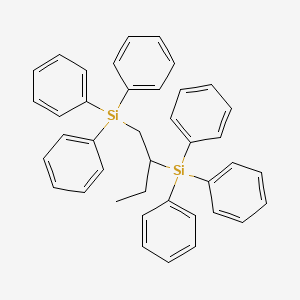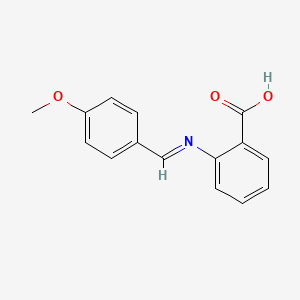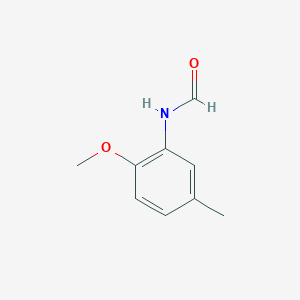
2,3-Dichloroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C14H8Cl2 It is a derivative of anthracene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the anthracene ring
准备方法
2,3-Dichloroanthracene can be synthesized through several methods. One common synthetic route involves the chlorination of anthracene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
2,3-Dichloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.
科学研究应用
2,3-Dichloroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the study of substitution patterns and reactivity in aromatic systems.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as therapeutic agents or biological probes.
Medicine: Some derivatives of this compound have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors. Its photophysical properties make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism by which 2,3-Dichloroanthracene exerts its effects depends on the specific application. In chemical reactions, the chlorine atoms can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound’s aromatic structure allows it to interact with various molecular targets, potentially disrupting cellular processes or signaling pathways.
相似化合物的比较
2,3-Dichloroanthracene can be compared with other chlorinated anthracene derivatives, such as 9,10-dichloroanthracene and 1,5-dichloroanthracene. These compounds share similar chemical properties but differ in the position of the chlorine substituents, which can influence their reactivity and applications. For example, 9,10-dichloroanthracene is often used in photophysical studies due to its distinct electronic properties.
属性
CAS 编号 |
613-07-0 |
|---|---|
分子式 |
C14H8Cl2 |
分子量 |
247.1 g/mol |
IUPAC 名称 |
2,3-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H |
InChI 键 |
NRMXAJPZWJTBKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)








![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)



